Cas no 630422-06-9 (1-Chloroisoquinoline-3-carbonitrile)
1-Chloroisoquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloroisoquinoline-3-carbonitrile
- SCHEMBL305219
- PEELFWZCBLBEET-UHFFFAOYSA-N
- 630422-06-9
- CS-0528478
- DB-116106
-
- Inchi: 1S/C10H5ClN2/c11-10-9-4-2-1-3-7(9)5-8(6-12)13-10/h1-5H
- InChI Key: PEELFWZCBLBEET-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC=CC=2C=C(C#N)N=1
Computed Properties
- Exact Mass: 188.0141259g/mol
- Monoisotopic Mass: 188.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 36.7Ų
1-Chloroisoquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006077-1g |
1-Chloroisoquinoline-3-carbonitrile |
630422-06-9 | 95% | 1g |
$1058.40 | 2023-09-01 | |
| Chemenu | CM143231-1g |
1-chloroisoquinoline-3-carbonitrile |
630422-06-9 | 95% | 1g |
$916 | 2021-08-05 | |
| Chemenu | CM143231-1g |
1-chloroisoquinoline-3-carbonitrile |
630422-06-9 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599142-1g |
1-Chloroisoquinoline-3-carbonitrile |
630422-06-9 | 98% | 1g |
¥10311.00 | 2024-05-06 |
1-Chloroisoquinoline-3-carbonitrile Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-Chloroisoquinoline-3-carbonitrile
Introduction to 1-Chloroisoquinoline-3-carbonitrile (CAS No. 630422-06-9)
1-Chloroisoquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 630422-06-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and applications in drug discovery. The presence of both a chlorine substituent and a nitrile group in its molecular structure endows it with unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential precursor for the development of novel therapeutic agents.
The molecular structure of 1-Chloroisoquinoline-3-carbonitrile consists of a benzene-like ring system fused with a pyridine ring, with the chlorine atom and nitrile group positioned at the 1 and 3 positions, respectively. This arrangement contributes to its reactivity and makes it a versatile building block for further chemical modifications. The compound’s electronic distribution and steric environment are influenced by these substituents, which can be exploited to tailor its biological activity for specific therapeutic targets.
In recent years, there has been growing interest in isoquinoline derivatives due to their potential pharmacological properties. Studies have demonstrated that isoquinoline-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. Among these derivatives, 1-Chloroisoquinoline-3-carbonitrile has been investigated for its potential role in modulating various biological pathways. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 1-Chloroisoquinoline-3-carbonitrile is its utility as a key intermediate in the synthesis of more complex molecules. The chlorine atom and nitrile group provide reactive sites that can be selectively functionalized through various chemical transformations, such as nucleophilic substitution, metal-catalyzed cross-coupling reactions, and reduction processes. These reactions allow chemists to modify the core isoquinoline scaffold and introduce additional functional groups, thereby generating novel compounds with tailored biological properties.
Recent research has highlighted the importance of 1-Chloroisoquinoline-3-carbonitrile in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes such as kinases and proteases, which are often dysregulated in cancer and inflammatory diseases. By understanding the structural requirements for binding to these targets, researchers can design analogs of 1-Chloroisoquinoline-3-carbonitrile that exhibit enhanced potency and selectivity.
The nitrile group in 1-Chloroisoquinoline-3-carbonitrile is particularly noteworthy for its ability to participate in various chemical reactions that are relevant to drug discovery. Nitriles can be hydrolyzed to carboxylic acids or reduced to primary amides, providing multiple pathways for further functionalization. Additionally, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the molecule, affecting its binding affinity and metabolic stability.
Advances in computational chemistry have also played a significant role in elucidating the potential applications of 1-Chloroisoquinoline-3-carbonitrile. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying promising derivatives for synthesis and testing. Furthermore, computational methods can help optimize synthetic routes, reducing costs and improving yields.
The synthesis of 1-Chloroisoquinoline-3-carbonitrile itself is an intriguing challenge that has been addressed by several research groups. Common synthetic strategies involve multi-step organic transformations starting from readily available precursors such as isoquinoline or its derivatives. For example, chlorination followed by cyanation or vice versa are typical approaches to introduce the desired substituents at specific positions on the isoquinoline ring system.
In conclusion,1-Chloroisoquinoline-3-carbonitrile (CAS No. 630422-06-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules targeting various diseases. As our understanding of its chemical properties and biological activities continues to grow,1-Chloroisoquinoline-3-carbonitrile is likely to remain at the forefront of medicinal chemistry innovation.
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